molecular formula C10H14N2O2 B2980363 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 1093107-77-7

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B2980363
CAS No.: 1093107-77-7
M. Wt: 194.234
InChI Key: VGKOQCOYUJTHKM-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyethyl group, and a methyl group attached to a benzamide core.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzamide as the starting material.

  • Reaction Steps:

  • Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification steps to remove any impurities and by-products.

  • Scaling Up: The process is scaled up to produce larger quantities, maintaining the same reaction conditions to ensure uniformity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.

  • Reduction: Reduction reactions can convert the nitro group back to an amino group.

  • Substitution: Substitution reactions can replace the hydroxyethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Nitrobenzamide derivatives.

  • Reduction Products: Amino derivatives of benzamide.

  • Substitution Products: Derivatives with different functional groups replacing the hydroxyethyl or methyl groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the hydroxyethyl and methyl groups can influence the compound's solubility and binding affinity.

Comparison with Similar Compounds

  • 3-Amino-N-(2-hydroxyethyl)benzamide: Lacks the methyl group.

  • N-(2-hydroxyethyl)benzamide: Lacks the amino group.

  • 3-Amino-N-methylbenzamide: Lacks the hydroxyethyl group.

This comprehensive overview highlights the significance of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOQCOYUJTHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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